1-benzyl-5-nitro-1H-1,3-benzimidazole
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Overview
Description
1-Benzyl-5-nitro-1H-1,3-benzimidazole is a versatile nitrogen-containing heterocyclic compound. It is widely used in scientific research as a synthetic intermediate, enabling the preparation of diverse organic compounds. This compound serves as a starting material for synthesizing biologically active compounds and exhibits catalytic properties for a range of organic reactions .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The presence of the nitro group in the molecule enhances its reactivity by acting as an electron-withdrawing group, facilitating the formation of various products . Furthermore, the benzyl group in the compound contributes additional electron-withdrawing effects, further enhancing its reactivity .
Biochemical Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Given the compound’s reactivity, it is likely to induce changes at the molecular level, potentially influencing cellular processes .
Biochemical Analysis
Biochemical Properties
1-Benzyl-5-nitro-1H-1,3-benzimidazole exhibits catalytic properties for a range of organic reactions and serves as an essential reagent in analytical applications . The presence of the nitro group in the molecule enhances its reactivity by acting as an electron-withdrawing group, facilitating the formation of various products . Furthermore, the benzyl group in the compound contributes additional electron-withdrawing effects, further enhancing its reactivity .
Cellular Effects
Benzimidazole derivatives have been studied for their potential anticancer activity
Molecular Mechanism
The presence of the nitro group in the molecule enhances its reactivity, facilitating the formation of various products
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitro-1H-1,3-benzimidazole can be synthesized through the condensation of 1,2-phenylenediamine with benzyl chloride in the presence of a nitro group. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-5-nitro-1H-1,3-benzimidazole has extensive applications in scientific research, including:
Chemistry: Used as a synthetic intermediate for preparing various organic compounds.
Biology: Serves as a starting material for synthesizing biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Acts as a catalyst in organic reactions and an essential reagent in analytical applications.
Comparison with Similar Compounds
- 1,2-Dimethyl-5-nitro-1H-benzimidazole
- 1-Methyl-5-nitro-2-phenyl-1H-benzimidazole
- 1-Tert-butyl-5-nitro-1H-benzimidazole
Uniqueness: 1-Benzyl-5-nitro-1H-1,3-benzimidazole is unique due to its specific combination of a benzyl group and a nitro group, which enhances its reactivity and makes it a valuable synthetic intermediate and catalyst in various organic reactions .
Properties
IUPAC Name |
1-benzyl-5-nitrobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWRCUGAWHFPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356614 |
Source
|
Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15207-93-9 |
Source
|
Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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